nNOS Inhibitory Potency: ARL 17477 vs. 7-Nitroindazole and TRIM
ARL 17477 dihydrochloride exhibits an IC50 of 35 nM against rat nNOS, representing a >13-fold higher potency than 7-nitroindazole (IC50 = 0.47-0.71 μM) and approximately 800-fold higher potency than TRIM (IC50 = 28.2 μM) in comparable enzyme inhibition assays.
| Evidence Dimension | In vitro nNOS inhibition potency |
|---|---|
| Target Compound Data | IC50 = 35 nM (rat nNOS) |
| Comparator Or Baseline | 7-Nitroindazole: IC50 = 0.47-0.71 μM (rat nNOS); TRIM: IC50 = 28.2 μM (mouse nNOS) |
| Quantified Difference | ARL 17477 is >13-fold more potent than 7-nitroindazole; ~800-fold more potent than TRIM |
| Conditions | Enzymatic assay measuring NOS activity; rat nNOS for ARL 17477 and 7-nitroindazole; mouse cerebellar nNOS for TRIM |
Why This Matters
Higher potency enables lower dosing requirements and reduced off-target exposure in in vivo models, directly impacting experimental design and procurement decisions.
